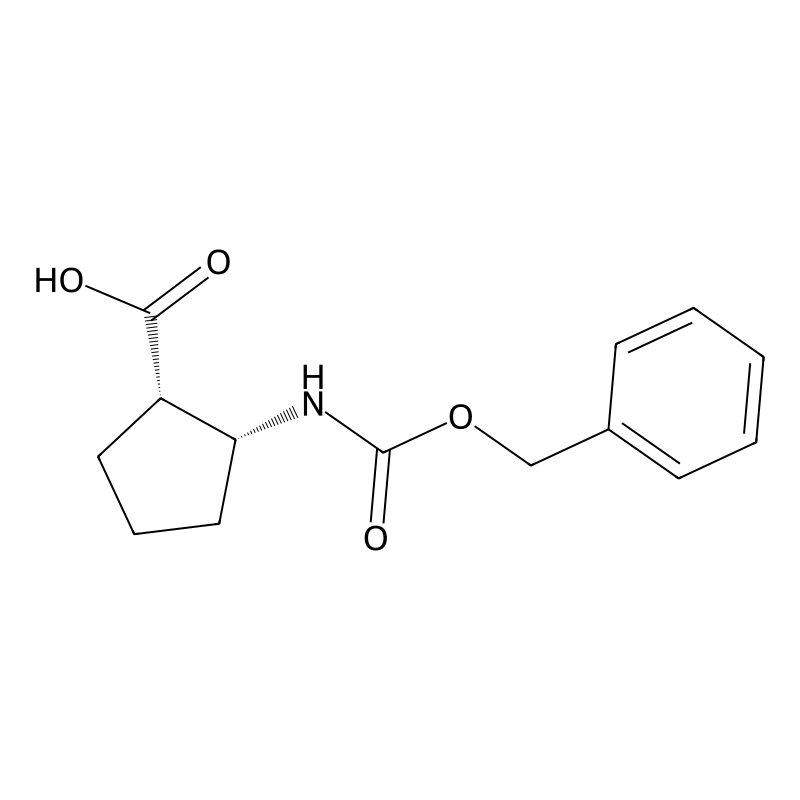

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-,(1R,2S)-rel-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here's what we do know:

- Organic Synthesis: The presence of the carboxylic acid group and the amine functionality suggests this molecule could be a potential intermediate or building block in organic synthesis. Carboxylic acids and amines are common functional groups used in the formation of various organic molecules .

- Amino Acid Analogue: The structure bears some resemblance to certain amino acids, particularly with the central carbon chain and the amine group. This could be interesting for researchers studying modified peptides or proteins with altered properties .

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1R,2S)-rel- is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol. It is classified under the International Union of Pure and Applied Chemistry as (1R,2S)-2-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid. This compound features a cyclopentane ring with a carboxylic acid group and an amine functionality, which suggests potential applications in organic synthesis and medicinal chemistry .

- Esterification: Reacting with alcohols to form esters.

- Amidation: Forming amides by reacting with amines.

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to cyclopentanamine derivatives.

- Nucleophilic substitution: The presence of the amine group allows for nucleophilic attacks on electrophilic centers.

These reactions highlight its utility as a building block in organic synthesis.

While specific biological activity data for Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]- is limited, its structural characteristics suggest potential interactions with biological systems. The presence of the amino group indicates that it may act as an amino acid analogue, potentially influencing protein synthesis or enzyme activity. Additionally, compounds with similar structures have been investigated for their roles in pharmacology and biochemistry, indicating that this compound could warrant further biological evaluation .

Synthesis of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]- can be achieved through several methods:

- From Cyclopentanecarboxylic Acid:

- Start with cyclopentanecarboxylic acid.

- Introduce the phenylmethoxycarbonyl group via coupling reactions using appropriate coupling agents.

- Amine Functionalization:

- Utilize amination reactions to introduce the amino group onto the cyclopentane structure.

- This may involve using protecting groups to selectively modify specific functional groups during synthesis.

- Multi-step Synthesis:

Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]- has potential applications in:

- Organic Synthesis: As an intermediate in the development of pharmaceuticals and agrochemicals.

- Medicinal Chemistry: Its structural similarity to amino acids may allow for exploration in drug design targeting metabolic pathways.

- Research: Useful in studies related to peptide synthesis or modifications of biomolecules due to its unique functional groups .

Interaction studies are crucial for understanding how Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]- interacts with biological macromolecules. Preliminary studies could focus on:

- Protein Binding: Assessing how this compound binds to proteins or enzymes.

- Receptor Interaction: Evaluating its ability to modulate receptor activity or signal transduction pathways.

- Metabolic Stability: Investigating how this compound is metabolized within biological systems.

These studies would provide insights into its potential therapeutic effects or toxicological profiles .

Several compounds share structural similarities with Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Cyclohexanecarboxylic acid, 3-[[(phenylmethoxy)carbonyl]amino]- | 1427475-13-5 | Similar cycloalkane structure but differs in ring size and substituents |

| (1R,2R,5R)-5-[[(1,1-Dimethylethoxy)carbonyl]amino]-cyclohexanecarboxylic acid | 267230-46-6 | Contains a dimethylethoxy group; larger molecular weight |

| Cyclobutanecarboxylic acid derivatives | Various CAS Numbers | Smaller ring size; different reactivity patterns due to ring strain |

The uniqueness of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]- lies in its specific combination of a five-membered carbon ring with both carboxylic acid and amine functionalities that facilitate diverse chemical reactivity and potential biological interactions .

This comprehensive overview outlines the significance of Cyclopentanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]- in various scientific domains and highlights areas for further research and application development.